molecular formula C17H20N2O B2849070 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline CAS No. 2411258-08-5

6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline

Cat. No.: B2849070
CAS No.: 2411258-08-5
M. Wt: 268.36
InChI Key: ZZQZCCCQMHGUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a cyclopropylmethyl group and an aziridine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through Friedel-Crafts alkylation using methyl

Properties

IUPAC Name

6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-15-3-2-8-18-16(15)6-7-17(12)20-11-14-10-19(14)9-13-4-5-13/h2-3,6-8,13-14H,4-5,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQZCCCQMHGUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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